N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Triazine Ring: : The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.
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Benzamide Formation: : The benzamide moiety is synthesized separately by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Coupling Reaction: : The final step involves coupling the triazine derivative with the benzamide derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzamide moiety can further enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzamide: Similar structure but with a chloro group instead of a methoxy group.
N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of methoxy groups on the benzamide moiety.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups and the dimethylamino group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)25-5)9-17-14(22)10-6-7-11(23-3)12(8-10)24-4/h6-8H,9H2,1-5H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCYSMCUOIQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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